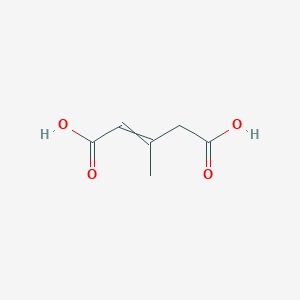

3-Methylpent-2-enedioic acid

説明

特性

CAS番号 |

5746-90-7 |

|---|---|

分子式 |

C6H8O4 |

分子量 |

144.12 g/mol |

IUPAC名 |

3-methylpent-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |

InChIキー |

WKRBKYFIJPGYQC-UHFFFAOYSA-N |

異性体SMILES |

C/C(=C\C(=O)O)/CC(=O)O |

正規SMILES |

CC(=CC(=O)O)CC(=O)O |

他のCAS番号 |

5746-90-7 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

同義語 |

3-Methyl-2-pentenedioic Acid; 3-Methyl-glutaconic Acid; NSC 249232; β-Methylglutaconic Acid |

製品の起源 |

United States |

Foundational & Exploratory

3-Methylpent-2-enedioic Acid: Chemical Properties, Reactivity, and Analytical Profiling

[1][2]

Executive Summary

3-Methylpent-2-enedioic acid, commonly known as 3-methylglutaconic acid (3-MGA) , is an unsaturated dicarboxylic acid (C₆H₈O₄) that serves as a critical biomarker in mitochondrial medicine.[1][2][3][4] While primarily recognized as a metabolic intermediate in leucine catabolism, its chemical behavior is defined by a complex interplay between geometric isomerism (cis/trans or Z/E) and intramolecular reactivity.[1][2][5]

For drug development professionals and metabolic researchers, understanding 3-MGA extends beyond its presence in urine; it requires mastering its spontaneous isomerization, anhydride formation, and subsequent protein acylation—mechanisms that directly influence assay accuracy and potential pathophysiology.[2] This guide dissects the physicochemical properties, synthetic pathways, and analytical signatures of 3-MGA.[2]

Physicochemical Profile

The structural integrity of 3-MGA is governed by the rigidity of the C2=C3 double bond and the steric influence of the C3-methyl group.

Table 1: Key Chemical & Physical Constants

| Property | Value / Description | Context |

| IUPAC Name | 3-Methylpent-2-enedioic acid | Also: (E)-3-methylglutaconic acid |

| CAS Number | 5746-90-7 (Mix), 372-42-9 (E-isomer) | Trans (E) is the biological intermediate.[1][2][6][7][8] |

| Molecular Formula | C₆H₈O₄ | MW: 144.13 g/mol |

| Physical State | Crystalline Solid | White to off-white powder.[1][2][5] |

| Melting Point | 137–143 °C (E-isomer) | Cis isomer or mixtures melt lower (~115 °C).[1][2][5] |

| Solubility | DMSO, Ethanol, Methanol | Slightly soluble in water; lipophilic enough for membrane transport.[2][5] |

| Acidity (pKa) | pKa₁ ≈ 3.8, pKa₂ ≈ 5.0 (Est.) | Typical for unsaturated dicarboxylic acids (cf.[1][2][5] glutaconic acid).[1][2][5][6][7][9][10] |

| Stability | Thermally labile (Isomerizes) | Trans converts to cis upon heating or prolonged storage in solution.[1][2][5] |

Structural Dynamics: The Cis vs. Trans Conflict[1][5]

The most critical chemical feature of 3-MGA is its geometric isomerism.[1][2] In biological systems, the enzymatic product is exclusively the (E)-isomer (trans) .[1][2] However, the (Z)-isomer (cis) is thermodynamically more stable by approximately 4 kJ/mol .[1][2][5]

The Anhydride Cycle

This stability difference drives a non-enzymatic conversion that has profound implications for sample handling and toxicity:

-

Isomerization: Trans-3-MGA spontaneously isomerizes to cis-3-MGA.[1][2] This is accelerated by heat (e.g., GC injection ports) and acidic conditions.[1][2][5]

-

Cyclization: The cis configuration brings the two carboxyl groups into proximity, facilitating the formation of cis-3-methylglutaconic anhydride .[1][2]

-

Acylation: This cyclic anhydride is a potent electrophile.[1][2][5] It can react with nucleophiles, such as the

-amino groups of lysine residues on proteins, leading to protein 3-MGA-ylation .[2][8] This mechanism is hypothesized to contribute to the cellular toxicity observed in 3-MGA-uria.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Figure 1: The non-enzymatic isomerization and activation pathway of 3-MGA.[1][2] The formation of the reactive anhydride is unique to the cis-isomer.

Synthesis Pathways[12][13]

A. Biological Biosynthesis (In Vivo)

In humans, 3-MGA is generated primarily through the catabolism of Leucine.[1][2][5][10][11]

-

Enzyme: 3-Methylcrotonyl-CoA carboxylase (3-MCC) adds a carboxyl group to form trans-3-methylglutaconyl-CoA .[1][2]

-

Fate: Normally hydrated by 3-methylglutaconyl-CoA hydratase (AUH) to HMG-CoA.[1][2]

-

Pathology: If AUH is defective (Primary 3-MGA-uria), the CoA thioester accumulates, hydrolyzes, and releases free 3-MGA.[1][2][11]

B. Chemical Synthesis (In Vitro)

For the production of analytical standards, 3-MGA can be synthesized via Knoevenagel-type condensations.[1][2]

Protocol Summary (Guareschi Synthesis variation):

-

Condensation: Reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base (e.g., piperidine or sodium ethoxide).[1][2][5]

-

Intermediate: Formation of ethyl

-cyano- -

Hydrolysis & Decarboxylation: Acidic hydrolysis (conc.[1][2][5] HCl) converts the cyano-ester intermediate into the dicarboxylic acid, releasing CO₂ and ammonia.[2]

-

Purification: Recrystallization from ether/benzene yields the crude acid.[1][2][5] Separation of isomers often requires fractional crystallization or preparative HPLC.[1][2][5]

Analytical Characterization

Accurate identification requires distinguishing between the isomers, which often co-elute in rapid chromatography but show distinct spectral signatures.[2][5]

Nuclear Magnetic Resonance (¹H-NMR)

NMR is the gold standard for distinguishing isomers in solution (e.g., urine or D₂O).[1][2]

-

Trans-3-MGA:

-

Cis-3-MGA:

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection of the acid is not possible due to polarity; it must be derivatized.[1][2]

-

Derivatization: Silylation with BSTFA + 1% TMCS to form the di-TMS ester .[1][2][5]

-

Fragmentation Pattern (Electron Impact, 70 eV):

-

Chromatography: The cis and trans derivatives usually resolve as two distinct peaks.[1][2][5] Note: The high temperature of the injection port (250°C) can induce thermal isomerization, artificially increasing the cis:trans ratio.

Experimental Protocol: Isolation & Derivatization

Objective: Isolation of 3-MGA from biological fluid (urine) for GC-MS profiling.

-

Sample Prep: Acidify 1 mL of urine to pH < 2 using 5M HCl. Add internal standard (e.g., tropic acid or heptadecanoic acid).

-

Extraction: Perform liquid-liquid extraction with 2 x 3 mL Ethyl Acetate . Vortex for 2 mins, centrifuge at 3000 x g.

-

Drying: Collect the organic (upper) layer.[1][2][5] Dry under a stream of Nitrogen (N₂) at 40°C until residue remains.[1][2][5]

-

Derivatization:

-

Analysis: Inject 1 µL into GC-MS (Split 1:10).

Biological Context: The "Acetyl-CoA Diversion"[1]

While Type I 3-MGA-uria is a direct leucine pathway defect, Types II-V (including Barth Syndrome) are mitochondrial membrane disorders.[1][2][3] In these cases, 3-MGA is not derived from leucine degradation but from the Acetyl-CoA Diversion Pathway .[1][2]

Figure 2: The Acetyl-CoA Diversion Pathway.[1][2][9] In mitochondrial disorders where the TCA cycle is stalled, accumulated Acetyl-CoA is shunted toward 3-MGA production via the reverse action of AUH.[9]

References

-

Isomerization & Stability: Jones, P. M., et al. "Isomerization of trans-3-methylglutaconic acid."[1][2][5] JIMD Reports, 2021.[1][2][5]

-

Chemical Data: PubChem Compound Summary for CID 1551553, 3-Methylglutaconic acid.[1][2][5][7] [1][2][5]

-

Metabolic Pathway (Acetyl-CoA Diversion): Su, X., & Ryan, M. T.[1][2][5] "Metabolic biology of 3-methylglutaconic acid-uria: a new perspective." Journal of Inherited Metabolic Disease, 2014.[2][5]

-

Analytical Methods (NMR/GC-MS): Engelke, U. F., et al. "NMR spectroscopic studies on the late onset form of 3-methylglutaconic aciduria type I." Molecular Genetics and Metabolism, 2006.[1][2][5]

-

Synthesis (Historical Context): Guareschi, I. "Sulla sintesi dei composti piridinici."[1][2][5] Mem. R. Accad.[1][2][5] Sci. Torino, 1896.[2][5] (Referenced in modern organic synthesis reviews for glutaconic acid derivatives).[1][2][5]

Sources

- 1. 3-Methylglutaconic acid | C6H8O4 | CID 1551553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]

- 4. grokipedia.com [grokipedia.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 3-Methylglutaconic acid | CAS 5746-90-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-Methylglutaconic acid | C6H8O4 | CID 1551553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism | MDPI [mdpi.com]

- 10. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: IUPAC Nomenclature and Structural Characterization of 3-Methylpent-2-enedioic Acid

Executive Summary

3-Methylpent-2-enedioic acid (commonly known as 3-Methylglutaconic acid or 3-MGA ) is a dicarboxylic acid intermediate critical to mammalian leucine catabolism and the mevalonate shunt. In drug development and metabolic research, accurate nomenclature is paramount; the molecule serves as a primary biomarker for a heterogeneous group of metabolic disorders known collectively as 3-Methylglutaconic Acidurias (3-MGA-uria) .

This guide deconstructs the IUPAC systematic naming conventions for this molecule, delineates the critical stereochemical distinction between its E and Z isomers, and provides a validated protocol for their analytical differentiation—a necessity for researchers investigating mitochondrial dysfunction.

Part 1: Structural Deconstruction & IUPAC Logic

The systematic name 3-Methylpent-2-enedioic acid is derived through a rigorous application of IUPAC priority rules. For researchers annotating chemical libraries or metabolomics databases, understanding this logic is essential to prevent misidentification.

Priority Determination

The molecule contains three functional features:

-

Carboxylic Acid groups (-COOH)

-

Alkene group (C=C)

-

Alkyl substituent (-CH₃)

According to the IUPAC Blue Book (P-44), carboxylic acids hold seniority over alkenes and alkyl groups. Therefore, the parent structure is a dioic acid .

Chain Selection and Numbering[1]

-

Parent Chain: The longest carbon chain containing both principal functional groups (the two carboxyl carbons) consists of 5 carbons. Hence, the root is pent .

-

Numbering Direction: Numbering must minimize the locants of the double bond.

-

Left-to-Right: HOOC(1)–C(2)H=C(3)(CH₃)–C(4)H₂–C(5)OOH. The alkene starts at C2 .

-

Right-to-Left: HOOC(1)–C(2)H₂–C(3)(CH₃)=C(4)H–C(5)OOH. The alkene starts at C3 .

-

Decision: The lower locant (2) is preferred. Thus, it is a pent-2-ene .

-

Substituent Placement

With the numbering fixed (C1 to C5), the methyl group is located at C3 .

Nomenclature Decision Tree (Visualization)

Figure 1: Logical flow for deriving the systematic name. Note the prioritization of the carboxyl group determining the suffix and directionality.

Part 2: Stereochemical Implications (E vs. Z)

In biological systems, stereochemistry dictates enzymatic recognition. 3-Methylpent-2-enedioic acid exists as two geometric isomers.

Cahn-Ingold-Prelog (CIP) Assignment

To assign E (Entgegen) or Z (Zusammen), we rank substituents on each carbon of the double bond (C2 and C3).

-

At C2: The -COOH group (high priority) vs. -H (low priority).

-

At C3: The -CH₂COOH group (high priority, due to C attached to O) vs. -CH₃ (low priority).

| Isomer | Configuration | Description | Biological Context |

| (2E)-3-Methylpent-2-enedioic acid | Trans | High priority groups are on opposite sides. | The primary metabolic intermediate (trans-3-methylglutaconyl-CoA). |

| (2Z)-3-Methylpent-2-enedioic acid | Cis | High priority groups are on the same side. | Often an artifact or result of specific enzymatic defects; thermodynamically less stable due to steric strain between carboxyl groups. |

Metabolic Context

The E-isomer is the specific substrate for 3-Methylglutaconyl-CoA Hydratase (AUH) . In 3-MGA-uria Type I, a deficiency in this enzyme leads to the accumulation of the substrate, which hydrolyzes to free (E)-3-methylglutaconic acid.[1]

Figure 2: Partial Leucine Catabolism Pathway. The red node highlights the specific stereoisomer relevant to the nomenclature discussion.

Part 3: Analytical Characterization Protocol

Distinguishing between the E and Z isomers is critical for verifying reference standards used in drug development assays. The following protocol utilizes 1H-NMR spectroscopy, which provides distinct chemical shifts for the methyl and olefinic protons.

Protocol: Isomeric Differentiation via 1H-NMR

Objective: To qualitatively and quantitatively distinguish (E)- and (Z)-3-methylpent-2-enedioic acid in a mixed sample.

Reagents & Equipment:

-

High-Field NMR Spectrometer (minimum 400 MHz, preferably 600 MHz).

-

Solvent: Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD).

-

pH Adjustment: NaOD or DCl (for D₂O samples).

Methodology:

-

Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of D₂O.

-

Critical Step: Adjust pH to >7.0 using NaOD. The chemical shifts of carboxylic acids are highly pH-dependent. Analyzing in the carboxylate (salt) form often yields sharper peaks and more distinct separation between isomers.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1): ≥ 5 seconds (to ensure full relaxation of olefinic protons for quantitative integration).

-

Scans: 16–64.

-

-

Data Analysis (Diagnostic Signals): Compare the observed shifts to the reference values below.

Table 1: Diagnostic 1H-NMR Shifts (in D₂O, pH > 7)

| Moiety | Proton Type | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mechanistic Explanation |

| -CH₃ | Methyl Singlet | ~2.15 ppm | ~1.95 ppm | In the Z-isomer, the methyl group is shielded by the cis-carboxylate, resulting in an upfield shift. |

| =CH- | Olefinic Singlet | ~5.80 ppm | ~5.95 ppm | The olefinic proton in the Z-isomer is deshielded due to the proximity of the carboxyl group on the same side. |

| -CH₂- | Methylene Singlet | ~3.05 ppm | ~3.25 ppm | Methylene protons show variation based on the magnetic anisotropy of the double bond. |

Note: Exact ppm values may vary slightly based on concentration and exact pH, but the relative order (E-methyl > Z-methyl) remains consistent.

Interpretation for Drug Development

When synthesizing 3-MGA derivatives for enzyme inhibition studies (e.g., targeting AUH), the presence of the Z-isomer indicates either:

-

Synthetic impurity: Incomplete stereocontrol during Horner-Wadsworth-Emmons reaction.

-

Isomerization: Acid-catalyzed isomerization during workup.

Validation Criteria: A "Pure" reference standard for biological assays must show <2% integration of the minor isomer peaks.

References

-

IUPAC. (2013).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

-

PubChem. (n.d.).[1] 3-Methylglutaconic acid (Compound).[1][3][4][5][6][7][8][9][10] National Library of Medicine. Link

-

Wortmann, S. B., et al. (2013).[11] "The 3-methylglutaconic acidurias: what's new?" Journal of Inherited Metabolic Disease, 36(6), 923-932. Link

-

Engelke, U. F., et al. (2006). "NMR spectroscopic studies on the late onset form of 3-methylglutaconic aciduria type I." Molecular Genetics and Metabolism, 87(3), 253-259. Link

-

Su, X., & Ryan, R. O. (2014).[11] "Metabolic origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism." Journal of Inherited Metabolic Disease, 37, 359–365. Link

Sources

- 1. 3-Methylglutaconic acid | C6H8O4 | CID 1551553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-Methylglutaconic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]

- 5. caymanchem.com [caymanchem.com]

- 6. dimethyl 3-methylpent-2-enedioate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. NMR spectroscopic studies on the late onset form of 3-methylglutaconic aciduria type I and other defects in leucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Methylpent-2-enedioic Acid (3-MGA) in Metabolic Flux & Mitochondrial Pathology

The following technical guide details the biological role, metabolic flux, and analytical characterization of 3-Methylpent-2-enedioic acid (3-Methylglutaconic acid).

Executive Summary

3-Methylpent-2-enedioic acid, commonly known as 3-Methylglutaconic Acid (3-MGA) , is a dicarboxylic organic acid that serves as a critical diagnostic biomarker for mitochondrial dysfunction.[1][2] Biologically, it exists primarily as a thioester intermediate (3-methylglutaconyl-CoA ) within the mitochondrial matrix.

Its presence in urine (3-methylglutaconic aciduria) indicates one of two distinct metabolic states:[1][2][3]

-

Primary Block: A direct enzymatic failure in leucine catabolism (AUH deficiency).

-

Secondary Shunt: A "reverse flux" phenomenon driven by mitochondrial membrane dysfunction (e.g., Barth syndrome), where stalled TCA cycle kinetics force the synthesis of 3-MGA from the ketone body pool.

This guide analyzes the mechanistic divergence between these two states, provides validated quantification protocols, and outlines experimental models for drug development.

Chemical & Biochemical Foundation

Nomenclature and Structure

-

IUPAC Name: 3-Methylpent-2-enedioic acid

-

Common Name: 3-Methylglutaconic acid (3-MGA)[1][2][3][4][5][6]

-

Molecular Formula: C₆H₈O₄

-

Isomerism:

-

trans- (E-) isomer: The biologically active intermediate generated during leucine catabolism.

-

cis- (Z-) isomer: Often an artifact of chemical instability or specific isomerization events. Analytical protocols must distinguish or account for equilibration between these forms during derivatization.

-

The Thioester Imperative

In vivo, the acid does not exist freely in the metabolic pathway; it is bound to Coenzyme A. The free acid detected in urine results from the hydrolysis of 3-methylglutaconyl-CoA by mitochondrial thioesterases when the pathway is blocked or overwhelmed.[2]

The Canonical Pathway: Leucine Catabolism (Primary Axis)

In the healthy mitochondrial matrix, 3-methylglutaconyl-CoA is a transient intermediate in the oxidation of Leucine. This pathway is strictly ketogenic.

Step-by-Step Mechanism

-

Dehydrogenation: Isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA.[7]

-

Carboxylation: 3-methylcrotonyl-CoA is carboxylated by 3-Methylcrotonyl-CoA Carboxylase (MCCC) to form 3-methylglutaconyl-CoA .[2][6]

-

Hydration (The Critical Step): The enzyme 3-Methylglutaconyl-CoA Hydratase (AUH) catalyzes the stereospecific hydration of the double bond to form 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) .

-

Lysis: HMG-CoA is cleaved by HMG-CoA Lyase into Acetyl-CoA and Acetoacetate.[2][7][8]

Primary Pathology (Type I 3-MGA-uria)

If the AUH gene is mutated (Type I), the hydratase activity is abolished.[9][10][11][12] 3-methylglutaconyl-CoA accumulates, is hydrolyzed, and excreted as 3-MGA.[1][2][3][4][5] This is a "pure" organic aciduria with high levels of 3-hydroxyisovaleric acid.

Pathway Visualization (Canonical)

Figure 1: The canonical leucine catabolism pathway.[2] The dashed red line indicates the formation of free 3-MGA upon enzymatic block at the AUH step.

The Non-Canonical Axis: The "Reverse Flux" Hypothesis

The majority of 3-MGA-uria cases (Types II, III, IV, V) do not involve defects in leucine enzymes. Instead, they are caused by mitochondrial membrane dysfunction (e.g., Barth Syndrome/TAZ mutations).[13]

Mechanism: The Acetyl-CoA Traffic Jam

In disorders like Barth Syndrome (Cardiolipin deficiency), the Electron Transport Chain (ETC) is destabilized (specifically Supercomplex formation). This leads to a stalled Krebs Cycle and an accumulation of intramitochondrial Acetyl-CoA.

The "Reverse Flux" Sequence:

-

Acetyl-CoA Accumulation: High Acetyl-CoA levels drive the ketogenic pathway.

-

HMG-CoA Synthesis: Acetoacetyl-CoA + Acetyl-CoA

HMG-CoA (via HMG-CoA Synthase 2).[2][6] -

The Leak: Instead of being lysed, the excess HMG-CoA is dehydrated backwards by the AUH enzyme (which is reversible) to form 3-methylglutaconyl-CoA .[2][6]

-

Excretion: This "newly synthesized" intermediate is hydrolyzed and excreted as 3-MGA.[2][6]

Implication for Drug Development: In secondary types, 3-MGA is a marker of bioenergetic stagnation, not leucine toxicity. Treating these patients with low-leucine diets is mechanistically unsound and ineffective.

Pathway Visualization (Secondary Shunt)

Figure 2: The "Reverse Flux" mechanism explaining Secondary 3-MGA-uria. Note the retrograde conversion of HMG-CoA to 3-MG-CoA.[2][6]

Analytical Methodologies

Accurate quantification is essential for distinguishing between Type I (massive elevation) and Secondary types (moderate/variable elevation).

GC-MS Quantification Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its ability to separate organic acid isomers.

Protocol:

-

Sample Prep: Acidify 1 mL urine to pH < 2 with 5M HCl.

-

Internal Standard: Spike with 3-methylglutaconic acid-d3 (isotope dilution is critical for absolute quantitation).

-

Extraction: Liquid-liquid extraction using Ethyl Acetate (2x volume). Dry under nitrogen stream.[14]

-

Derivatization:

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Condition: Incubate at 60°C for 30 minutes.

-

Note: This converts carboxyl groups to TMS esters.

-

-

GC Parameters:

-

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

-

Carrier: Helium at 1 mL/min.

-

Temp Program: 70°C (2 min)

10°C/min

-

-

MS Detection: Monitor ions m/z 247 (Target) and m/z 249 (Internal Standard - d3).

Data Interpretation Table:

| Parameter | Type I (Primary) | Type II-V (Secondary) |

| 3-MGA Level | High (>500 mmol/mol Cre) | Moderate (20-200 mmol/mol Cre) |

| 3-Hydroxyisovaleric Acid | Significantly Elevated | Normal / Mildly Elevated |

| Mechanism | AUH Deficiency | Mitochondrial Membrane Defect |

Experimental Models for Drug Development

When screening compounds to modulate this pathway (e.g., for Barth Syndrome therapies), selecting the correct model is vital.

Cell Culture Models

-

HEK293-TAZ KO: CRISPR-Cas9 knockout of the TAZ gene (Tafazzin).

-

Patient-Derived Fibroblasts:

-

Utility: Validating "Reverse Flux". Treat cells with 13C-labeled Leucine vs. 13C-labeled Acetate.

-

Expectation: In Secondary types, labeled Acetate should incorporate into 3-MGA (proving reverse synthesis), whereas in Type I, it will not.

-

In Vitro Enzyme Assays (AUH Activity)

To confirm if a drug targets the primary enzyme:

-

Substrate: Synthesize 3-methylcrotonyl-CoA (precursor).

-

Coupled Assay: Incubate mitochondrial lysate with substrate + Enoyl-CoA Hydratase (Crotonase).

-

Readout: Spectrophotometric decrease in absorbance at 263 nm (breaking the double bond).

References

-

Wortmann, S. B., et al. (2013). "The 3-methylglutaconic acidurias: what's new?" Journal of Inherited Metabolic Disease. Link

-

Su, X., et al. (2011). "Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism." Journal of Inherited Metabolic Disease. Link

-

Jones, P. M., et al. (2020). "Isomerization of trans-3-methylglutaconic acid." JIMD Reports. Link

-

Ikon, N., & Ryan, R. O. (2017). "Barth Syndrome: Connecting Cardiolipin to Cardiomyopathy." Lipids.[13][17] Link

-

Gunay-Aygun, M. (2005). "3-Methylglutaconic aciduria: a common biochemical marker in various mitochondrial disorders." Molecular Genetics and Metabolism. Link

Sources

- 1. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]

- 2. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methylglutaconyl-Coenzyme-A Hydratase Deficiency and the Development of Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methylglutaconyl-CoA hydratase, mitochondrial | Abcam [abcam.com]

- 9. medlineplus.gov [medlineplus.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 12. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 13. cocukmetabolizma.com [cocukmetabolizma.com]

- 14. Isomerization of trans‐3‐methylglutaconic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Barth syndrome — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 16. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]

- 17. Barth syndrome: MedlinePlus Genetics [medlineplus.gov]

Technical Guide: 3-Methylpent-2-enedioic Acid in Leucine Catabolism and Mitochondrial Diagnostics

Executive Summary

3-Methylpent-2-enedioic acid, commonly known as 3-methylglutaconic acid (3-MGA) , is a critical organic acid intermediate in the mitochondrial catabolism of leucine. While transient in healthy physiology, its accumulation is the hallmark of 3-Methylglutaconic Aciduria (3-MGA-uria) , a heterogeneous group of metabolic disorders.

For drug development professionals and metabolic researchers, 3-MGA is more than a waste product; it is a high-fidelity biomarker for mitochondrial membrane dysfunction and specific enzymatic blockades. This guide delineates the molecular mechanisms of 3-MGA formation, its specific role in the leucine pathway, and the rigorous protocols required for its quantification in biological matrices.

The Biochemical Framework: Leucine Catabolism[1][2][3][4][5][6]

Leucine is a branched-chain amino acid (BCAA) primarily oxidized in skeletal muscle and cardiac tissue. The degradation pathway is a tightly regulated sequence of oxidative decarboxylation, dehydrogenation, and hydration steps.

The Pathway Mechanics

3-MGA (specifically its Coenzyme A thioester) appears at the fourth step of leucine degradation. The pathway converts Leucine into Acetyl-CoA and Acetoacetate, feeding the TCA cycle and ketogenesis.

Key Enzymatic Transformation: The precursor, 3-methylcrotonyl-CoA , is carboxylated by 3-methylcrotonyl-CoA carboxylase (MCCC) to form 3-methylglutaconyl-CoA .[1] This intermediate is then processed by 3-methylglutaconyl-CoA hydratase (AUH) .[2][3][4]

Pathway Visualization

The following diagram illustrates the specific position of 3-MGA within the catabolic flux.

Figure 1: The Leucine Catabolism Pathway highlighting the critical role of AUH in processing 3-Methylglutaconyl-CoA.

Enzymology and Mechanistic Insights

The AUH Enzyme (3-Methylglutaconyl-CoA Hydratase)

The gene AUH (Chr 9q22.[5]31) encodes the mitochondrial enoyl-CoA hydratase.

-

Reaction: It catalyzes the stereospecific hydration of the double bond in trans-3-methylglutaconyl-CoA to form (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Dual Functionality: Uniquely, AUH also possesses RNA-binding activity (binding to AU-rich elements in 3'-UTRs), linking mitochondrial metabolism with post-transcriptional gene regulation.[6]

Isomerization and Stability (The "Cis/Trans" Trap)

Researchers must note that while the enzymatic intermediate is the trans isomer (E-isomer), the acid detected in urine often contains a mix of cis (Z) and trans forms.

-

Mechanism: When the thioester accumulates (due to blockades), it hydrolyzes. The free acid, particularly the cis isomer, can form a cyclic anhydride.[3] This chemical instability complicates quantification if not controlled during extraction.

-

Diagnostic Relevance: In Primary 3-MGAuria, the ratio of cis to trans is typically distinct, often favoring the cis form due to spontaneous isomerization and anhydride formation.

Pathological Context: Primary vs. Secondary 3-MGAuria[5]

For drug development targeting mitochondrial diseases, distinguishing the source of 3-MGA is vital. It is not always a marker of leucine pathway failure; it is frequently a "distress signal" of the mitochondrial membrane.

| Classification | Defect Type | Gene/Enzyme | Mechanism of 3-MGA Accumulation | Clinical Phenotype |

| Primary (Type I) | Leucine Pathway Block | AUH (Hydratase) | Direct substrate accumulation due to enzyme failure. | Mild to severe neurological impairment; no cardiomyopathy. |

| Type II (Barth Syndrome) | Phospholipid Remodeling | TAZ (Tafazzin) | Mitochondrial membrane defect (cardiolipin). 3-MGA leaks or is diverted from Acetyl-CoA pool.[3] | Cardiomyopathy, neutropenia, growth delay.[4] |

| Type III (Costeff) | Membrane Transport | OPA3 | Mitochondrial membrane dysfunction.[7][8] | Optic atrophy, choreoathetosis.[9] |

| Type IV (Unclassified) | Mitochondrial Function | Various (TMEM70, etc.) | General mitochondrial distress causing secondary accumulation. | Variable; often overlaps with respiratory chain defects. |

| Type V | Membrane Protein | DNAJC19 | Import/Export defect. | Dilated cardiomyopathy, ataxia.[10][8] |

Therapeutic Insight: In Types II-V, 3-MGA is a secondary biomarker. Treating the leucine pathway will not resolve the disease. Therapeutic strategies must target mitochondrial membrane stability (e.g., cardiolipin stabilizers for Barth syndrome).

Analytical Protocol: GC-MS Quantification

Accurate measurement requires Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol ensures separation of isomers and precise quantification.

Reagents and Standards

-

Internal Standard: Tropic acid or isotope-labeled 3-MGA (

-3-MGA). -

Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Solvent: Ethyl Acetate (for extraction), Pyridine (catalyst).

Step-by-Step Methodology

-

Sample Prep: Acidify 1 mL of urine (normalized to creatinine) to pH < 2 using 5M HCl. Add internal standard (100 µg).

-

Extraction: Perform liquid-liquid extraction with 4 mL Ethyl Acetate. Vortex for 2 mins, centrifuge at 3000 rpm for 5 mins.

-

Drying: Transfer organic layer to a glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Derivatization: Add 100 µL BSTFA + 1% TMCS and 20 µL Pyridine. Incubate at 60°C for 30 minutes. This converts the dicarboxylic acid to its di-TMS ester.

-

GC-MS Analysis: Inject 1 µL into the GC-MS (Split 1:10).

Diagnostic Workflow Diagram

Figure 2: Analytical workflow for the extraction and derivatization of 3-MGA.

Data Interpretation (GC Parameters)

-

Column: CP-Sil 8 CB or equivalent (5% phenyl methylpolysiloxane).

-

Retention: 3-MGA-diTMS typically elutes between glutaric acid and 3-hydroxyisovaleric acid.

-

Mass Spectrum: Look for characteristic fragment ions: m/z 273 (M-15, loss of methyl) and m/z 157 .

-

QC Check: Ensure separation of cis and trans peaks if high resolution is available; sum areas for total load.

References

-

Wortmann, S. B., et al. (2013).[11] "The 3-methylglutaconic acidurias: what's new?" Journal of Inherited Metabolic Disease.

-

Kelley, R. I. (1993).[12] "Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry." Clinica Chimica Acta.

-

Su, X., & Ryan, M. T. (2014).[11] "Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism." Metabolites.[11][3][13][6][14]

-

UniProt Consortium. (2023). "AUH - Methylglutaconyl-CoA hydratase, mitochondrial."[5][2][6][15] UniProtKB.

-

Gunay-Aygun, M. (2023).[16] "3-Methylglutaconic Aciduria, Type I." OMIM (Online Mendelian Inheritance in Man).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 5. Genetic Testing - CoA hydratase methylglutaconyl-deficiency 3 -... (3-CoA hydratase methylglutaconyl-deficiency) - Gen AUH . - IVAMI [ivami.com]

- 6. Gene - AUH [maayanlab.cloud]

- 7. scispace.com [scispace.com]

- 8. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]

- 9. metabolicsupportuk.org [metabolicsupportuk.org]

- 10. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On the origin of 3‐methylglutaconic acid in disorders of mitochondrial energy metabolism [ouci.dntb.gov.ua]

- 14. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medlineplus.gov [medlineplus.gov]

- 16. uniprot.org [uniprot.org]

Physical characteristics of 3-Methylpent-2-enedioic acid such as boiling and melting points.

An In-Depth Technical Guide to the Physical Characteristics of 3-Methylpent-2-enedioic Acid

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key physical characteristics of 3-methylpent-2-enedioic acid, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development, offering not only established data but also detailed methodologies for the experimental determination of these properties.

Introduction to 3-Methylpent-2-enedioic Acid

3-Methylpent-2-enedioic acid, also known as 3-methylglutaconic acid, is a dicarboxylic acid with the molecular formula C₆H₈O₄.[1] Its structure features a carbon-carbon double bond, which gives rise to geometric isomerism, resulting in two stereoisomers: (E)-3-methylpent-2-enedioic acid and (Z)-3-methylpent-2-enedioic acid. This isomerism plays a crucial role in determining the compound's physical properties due to differences in molecular symmetry and intermolecular forces.[2][3] The presence of two carboxylic acid functional groups allows for strong hydrogen bonding, significantly influencing the compound's melting and boiling points.[4]

Physical Properties

A summary of the known physical properties of 3-methylpent-2-enedioic acid is presented below. It is important to note that the boiling point is exceptionally high, suggesting that the compound may decompose at atmospheric pressure before boiling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₄ | |

| Molecular Weight | 144.12 g/mol | [1] |

| Density | 1.307 g/cm³ | [5] |

| Boiling Point | 399.4 °C at 760 mmHg | [5] |

| Melting Point | (E)-isomer: 137-143 °C | [6] |

| Physical State | Solid | [1] |

| Flash Point | 209.5 °C | [5] |

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points is critical for the identification, purification, and characterization of 3-methylpent-2-enedioic acid. The following sections provide detailed, field-proven protocols for these measurements.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a solid organic compound like 3-methylpent-2-enedioic acid.

Caption: Experimental workflow for determining melting and boiling points.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. For a pure compound, the melting point is sharp, typically within a 0.5-1.0°C range.[7] Impurities tend to lower and broaden the melting range.[6]

Protocol:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Obtain a capillary melting point tube (one end sealed).[8]

-

Press the open end of the capillary tube into the powdered sample.[9]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[8][9]

-

The packed sample height should be 2-3 mm for an accurate measurement.[5][8]

-

-

Measurement:

-

Insert the loaded capillary tube into a melting point apparatus.[8]

-

Rapid Preliminary Measurement: Heat the sample at a relatively fast rate (e.g., 10-15°C per minute) to determine an approximate melting point.

-

Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[8][9] Begin heating again at a slow rate of 1-2°C per minute.[7][10]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).[9]

-

Continue heating slowly and record the temperature at which the last of the solid melts into a clear liquid (completion of melting).[5]

-

The recorded melting point should be expressed as a range from the onset to the completion of melting.

-

Repeat the measurement with a fresh sample to ensure reproducibility.[5]

-

Boiling Point Determination: Vacuum Distillation

Given the high reported boiling point of 399.4 °C for 3-methylpent-2-enedioic acid, attempting to determine this at atmospheric pressure would likely lead to decomposition. Therefore, vacuum distillation is the required method, which allows the compound to boil at a much lower temperature.[1][11]

Protocol:

-

Apparatus Setup:

-

Inspect all glassware for any cracks or defects that could cause an implosion under vacuum.[12]

-

Assemble a vacuum distillation apparatus, including a distilling flask, a condenser, a receiving flask, and a connection for a vacuum source. A Claisen adapter is recommended to prevent bumping.[12]

-

Use a stir bar in the distilling flask to ensure smooth boiling. Boiling stones are ineffective under vacuum.[12]

-

Lightly grease all ground-glass joints to ensure a tight seal.[12]

-

Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump or water aspirator.[12]

-

-

Measurement:

-

Place the 3-methylpent-2-enedioic acid sample into the distilling flask.

-

Begin reducing the pressure in the system by turning on the vacuum source.[12]

-

Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle or oil bath.[1]

-

Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer bulb.

-

The boiling point is the stable temperature reading on the thermometer when the liquid is actively boiling and condensing into the receiving flask.[1]

-

It is crucial to record both the boiling temperature and the pressure at which it was measured.

-

Influence of (E/Z) Isomerism on Physical Properties

The geometric isomerism of 3-methylpent-2-enedioic acid has a significant impact on its physical properties, particularly the melting point.

-

Melting Point: The (E)-isomer, being more linear and symmetrical, can pack more efficiently into a crystal lattice. This results in stronger intermolecular forces that require more energy to overcome, leading to a higher melting point compared to the less symmetrical (Z)-isomer.[3] This is consistent with the observed high melting point of the (E)-isomer (137-143 °C).[6]

-

Boiling Point: The effect of isomerism on boiling point is related to the molecule's overall polarity. For alkenes, the cis (or Z) isomer is often more polar than the trans (or E) isomer due to the vector sum of bond dipoles.[2] This increased polarity can lead to stronger dipole-dipole interactions and a higher boiling point for the (Z)-isomer. However, for a dicarboxylic acid, the ability to form intermolecular hydrogen bonds is the dominant factor, and differences in boiling points between the isomers may be less pronounced than differences in their melting points.[4]

Conclusion

The physical characteristics of 3-methylpent-2-enedioic acid, particularly its high melting and boiling points, are dictated by its dicarboxylic acid structure and the potential for strong intermolecular hydrogen bonding. The presence of a carbon-carbon double bond introduces E/Z isomerism, which further influences these properties, most notably leading to a higher melting point for the more symmetrical (E)-isomer. The experimental determination of these properties requires careful adherence to standardized protocols, specifically capillary melting point determination and vacuum distillation for the boiling point, to ensure accurate and reproducible data crucial for research and development applications.

References

-

University of Calgary. Melting point determination. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

BuyersGuideChem. 3-Methyl-2-pentenedioic acid | 5746-90-7. [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

PubChem. 3-Methylglutaconic acid. [Link]

-

PubChem. 3-Methylpent-2-enedioic acid. [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

-

SSERC. Melting point determination. [Link]

-

The Schlenk Line Survival Guide. (2020, April 2). Dynamic Vacuum Distillation. [Link]

-

JoVE. How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). [Link]

-

Chemguide. (2020, February 15). geometric (cis / trans) isomerism. [Link]

-

Doc Brown's Chemistry. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Quora. (2021, December 17). Could E-Z configuration affect the melting point of a compound? If yes, how?. [Link]

-

Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. [Link]

Sources

- 1. chem.rochester.edu [chem.rochester.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 4. hscprep.com.au [hscprep.com.au]

- 5. jk-sci.com [jk-sci.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 12. chem.libretexts.org [chem.libretexts.org]

What is the CAS registry number for 3-Methylpent-2-enedioic acid?

[1][2][3][4]

Executive Summary: Registry & Identity

3-Methylpent-2-enedioic acid , commonly known as 3-Methylglutaconic acid (3-MGA) , is a dicarboxylic acid intermediate in the leucine catabolism pathway.[1][2][3] It exists as geometric isomers (E and Z), which have distinct chemical stabilities and biological implications.

The primary CAS registry number used commercially and in general literature refers to the unspecified stereochemistry or mixture of isomers. However, precise technical applications require the specific registry numbers for the cis and trans forms.

CAS Registry Data Table

| Chemical Name | Stereochemistry | CAS Registry Number | Note |

| 3-Methylglutaconic acid | Unspecified / Mixture | 5746-90-7 | Most common commercial identifier.[1][2][4] |

| (E)-3-Methylglutaconic acid | Trans | 372-42-9 | The direct enzymatic product of leucine catabolism.[1][2] |

| (Z)-3-Methylglutaconic acid | Cis | 15649-56-6 | Formed via non-enzymatic isomerization; prone to anhydride formation.[1][2] |

Chemical Properties & Stereochemistry

3-MGA is an unsaturated dicarboxylic acid.[1][2] Its structure features a trisubstituted alkene, which introduces rigidity and geometric isomerism.

Stability & Isomerization

In biological systems, the compound is synthesized exclusively as the (E)-isomer (trans) attached to Coenzyme A. However, the free acid exhibits significant instability.

-

Spontaneous Isomerization: The trans-isomer can spontaneously isomerize to the cis-isomer in aqueous solution, a process accelerated by heat and acidic conditions.[1][2]

-

Anhydride Formation: The cis-isomer is sterically positioned to undergo intramolecular cyclization, releasing water to form 3-methylglutaconic anhydride .[1][2] This anhydride is highly reactive and can acylate protein lysine residues, potentially contributing to cellular toxicity in metabolic disorders.

Biological Context: Leucine Catabolism

3-MGA is a diagnostic marker for a group of metabolic disorders known as 3-Methylglutaconic Acidurias (3-MGA-uria) .[1][2][6] It is generated during the mitochondrial breakdown of the amino acid Leucine.[6]

Metabolic Pathway

The pathway involves the conversion of 3-Methylcrotonyl-CoA to HMG-CoA.[1][2] The critical enzyme 3-Methylglutaconyl-CoA Hydratase (AUH) catalyzes the hydration of the double bond.[1][2]

Pathway Diagram

The following diagram illustrates the enzymatic flow and the diversion points leading to 3-MGA accumulation.[1][2]

Figure 1: Leucine catabolism pathway highlighting the generation of 3-Methylglutaconic acid upon hydratase deficiency.[1][2][4][6][7]

Clinical Classifications[3][8]

-

Primary 3-MGA-uria (Type I): Caused by a direct deficiency in the AUH gene (3-methylglutaconyl-CoA hydratase).[1][2][3] Patients excrete massive amounts of 3-MGA.[1][2][6]

-

Secondary 3-MGA-uria (Types II-V): Caused by mitochondrial dysfunction (e.g., Barth syndrome, ATP synthase defects) rather than a direct block in the leucine pathway.[1][2] In these cases, 3-MGA accumulation is a biomarker of mitochondrial stress, likely derived from the "mevalonate shunt" or acetyl-CoA diversion.[1]

Analytical Methodology

Detecting and quantifying 3-MGA requires robust protocols due to its volatility and isomerization potential.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for organic acid analysis in urine.[1][2]

-

Derivatization: Samples are typically trimethylsilylated (TMS) using BSTFA/TMCS.[1][2]

-

Artifacts: The high temperatures of GC injection ports can induce trans-to-cis isomerization.[1][2] Consequently, chromatograms often show two distinct peaks for 3-MGA (cis and trans isomers) even if the original biological sample was predominantly trans.[1][2]

-

Quantification: Total 3-MGA is calculated by summing the areas of both isomer peaks relative to an internal standard (e.g., tropic acid or isotope-labeled 3-MGA).[1][2]

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectroscopy allows for the differentiation of isomers without the thermal stress of GC.[1][2]

Synthesis & Standards

For research requiring high-purity standards, 3-MGA is typically synthesized via the dehydration of 3-hydroxy-3-methylglutaric acid.[1][2]

Synthesis Protocol Summary

-

Precursor: Start with 3-Hydroxy-3-methylglutaric acid (HMG) or its diethyl ester.[1][2]

-

Dehydration: Treat with a dehydrating agent such as acetic anhydride or phosphorus pentoxide.[1][2]

-

Reaction:

-

-

Hydrolysis: If starting with esters, alkaline hydrolysis (NaOH) followed by acidification (HCl) yields the free acid.

-

Purification: Recrystallization from dilute HCl or ethyl acetate/hexane mixtures.[1][2]

-

Result: This process typically yields a mixture of E and Z isomers (CAS 5746-90-7).[1][2] Separation of pure isomers requires preparative HPLC or fractional crystallization.[1][2]

References

-

PubChem. 3-Methylpent-2-enedioic acid (Compound).[1][2][4] National Library of Medicine.[1][2] Link[1][2]

-

Jones, D., et al. (2020). Isomerization of trans-3-methylglutaconic acid.[1][2][8] Journal of Inherited Metabolic Disease.[1][2][4] Link

-

ChemicalBook. 3-Methylglutaconic acid Product Description & CAS Data.Link[1][2]

-

Su, X., et al. 3-Methylglutaconic aciduria: a 20-year perspective. Orphanet Journal of Rare Diseases.[1][2] Link

-

NIST Chemistry WebBook. 3-Methylglutaconic acid, bis(trimethylsilyl) ester.[1][2]Link[1][2]

Sources

- 1. Buy (Z)-3-methylpent-2-enoic acid | 3675-21-6 [smolecule.com]

- 2. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. 3-Methylglutaconic acid - Wikipedia [en.wikipedia.org]

- 5. C6H8O4_Molecular formula [molbase.com]

- 6. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chemical Synthesis of 3-Methylpent-2-enedioic Acid

[1][2][3]

Executive Summary & Strategic Rationale

3-Methylpent-2-enedioic acid (3-MGA) is a critical metabolic intermediate in leucine catabolism and a biomarker for primary and secondary 3-methylglutaconic acidurias. Its chemical synthesis is complicated by geometric isomerism . The trans (E) isomer is the primary biological intermediate, but it is thermodynamically unstable relative to the cis (Z) isomer, which readily cyclizes to form 3-methylglutaconic anhydride .

This protocol details a Total Synthesis Workflow starting from commodity precursors (Ethyl acetoacetate) to the final purified acid.

Key Technical Challenges Addressed:

-

C-C Bond Formation: Controlled via the Reformatsky reaction to prevent polymerization.

-

Dehydration Selectivity: Managing the elimination of the

-hydroxyl group to favor the -

Isomer Purity: Exploiting the unique reactivity of the cis-anhydride to separate diastereomers.

Synthetic Pathway Visualization

The following diagram illustrates the core synthetic logic, moving from precursor assembly to the critical dehydration and isomer separation steps.

Caption: Step-wise chemical synthesis workflow from Reformatsky precursors to purified 3-MGA isomers.

Detailed Experimental Protocols

Phase 1: The Reformatsky Reaction (Synthesis of HMG Core)

This step constructs the carbon skeleton. We utilize zinc to generate an enolate from ethyl bromoacetate, which attacks the ketone of ethyl acetoacetate.

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Zinc dust (activated) (1.2 eq)

-

Solvent: Dry Benzene or THF (Anhydrous)

-

Catalyst: Iodine (crystal) or Trimethylsilyl chloride (TMSCl) for activation.

Protocol:

-

Activation: In a flame-dried 3-neck flask under Argon, suspend activated Zinc dust in dry benzene/THF. Add a crystal of Iodine. Stir until the iodine color fades (indicating activation).

-

Initiation: Add 10% of the Ethyl bromoacetate solution. Warm gently until the reaction initiates (indicated by solvent reflux or foaming).

-

Addition: Dropwise add a mixture of Ethyl acetoacetate and the remaining Ethyl bromoacetate over 45-60 minutes. Maintain a gentle reflux via the reaction's own exotherm.

-

Completion: Reflux for an additional 2 hours. Cool to 0°C.

-

Quench: Hydrolyze with cold 10% H2SO4. Separate the organic layer, wash with NaHCO3, brine, and dry over MgSO4.

-

Isolation: Concentrate in vacuo. Distill the residue under reduced pressure to yield Diethyl 3-hydroxy-3-methylglutarate .

Critical Control Point: Ensure strictly anhydrous conditions. Water destroys the organozinc intermediate.

Phase 2: Saponification to HMG Acid

Converts the diester to the free diacid (HMG Acid).

Protocol:

-

Dissolve the diethyl ester in Ethanol (5 vol).

-

Add 2.5 eq of NaOH (2M aqueous solution).

-

Stir at room temperature for 16 hours.

-

Evaporate ethanol. Acidify the aqueous residue to pH 1-2 with conc. HCl.

-

Extract continuously with Ether or Ethyl Acetate (HMG acid is water-soluble; continuous extraction is recommended).

-

Crystallize from Benzene/Ether to yield 3-Hydroxy-3-methylglutaric acid .

Phase 3: Dehydration to 3-Methylglutaconic Acid

This is the pivotal step where the double bond is introduced.

Reagents:

-

Dehydrating Agent: Acetyl Chloride or Acetic Anhydride

-

Catalyst: p-Toluenesulfonic acid (optional)

Protocol:

-

Mix HMG acid with Acetyl Chloride (3 eq).

-

Heat gently to 40-50°C. The reaction will evolve HCl gas (use a scrubber).

-

Continue heating until the solid dissolves and gas evolution ceases.

-

Distillation: Distill off the excess acetyl chloride and the formed acetic acid.

-

Vacuum Distillation: The residue typically contains 3-methylglutaconic anhydride . Distill this anhydride under high vacuum (bp ~130°C at 10 mmHg).

-

Hydrolysis: Dissolve the distilled anhydride in water. Heat gently to open the ring.

-

Crystallization: Upon cooling and concentration, (Z)-3-Methylpent-2-enedioic acid crystallizes.

Isomer Management & Purification Strategy

The synthesis inherently produces a mixture, or predominantly the cis (Z) isomer, due to the stability of the cyclic anhydride intermediate.

| Isomer | IUPAC Designation | Stability | Key Characteristic |

| Trans | (E)-3-Methylpent-2-enedioic acid | Kinetic Product | Biologically relevant; unstable; does not form anhydride directly.[8] |

| Cis | (Z)-3-Methylpent-2-enedioic acid | Thermodynamic Product | Forms cyclic anhydride; stabilized by intramolecular H-bonding. |

Protocol for Separation:

-

To obtain pure (Z)-Isomer:

-

Heat the crude acid mixture with Acetic Anhydride.

-

Only the (Z)-acid cyclizes to 3-methylglutaconic anhydride . The (E)-acid must isomerize to react, which is slow.

-

Distill the anhydride.[9]

-

Hydrolyze the pure anhydride with water to yield pure (Z)-acid.

-

-

To obtain (E)-Isomer enriched fractions:

-

Avoid high heat and anhydride formation.

-

Use fractional crystallization from water or ethyl acetate/hexane. The (E)-isomer often has different solubility profiles.

-

Advanced: Preparative HPLC using a C18 column with a phosphate buffer/methanol gradient.

-

Analytical Characterization

Validating the structure requires distinguishing the alkene geometry. 1H-NMR is the definitive tool.

NMR Data Reference (in D2O)

| Proton Environment | Chemical Shift (Z-Isomer) | Chemical Shift (E-Isomer) |

| C2-H (Vinyl Proton) | 5.99 ppm | 5.86 ppm |

| C4-H2 (Methylene) | 3.86 ppm | 3.30 ppm |

| C3-CH3 (Methyl) | 2.02 ppm | 2.16 ppm |

Interpretation:

-

The vinyl proton of the cis (Z) isomer is deshielded (shifted downfield) due to the proximity of the carboxylic acid group in the cis arrangement.

-

The methylene protons of the cis isomer are significantly deshielded (3.86 vs 3.30 ppm) due to the anisotropic effect of the carbonyl group in the cyclic-like conformation.

Quantitative Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol (90:10 Isocratic).

-

Detection: UV at 210 nm.

-

Retention: The isomers typically resolve, with the more polar (Z)-isomer eluting differently depending on the specific column chemistry (often elutes later due to intramolecular H-bonding reducing effective polarity in acidic media).

References

-

Org. Synth. 1955, 33, 672. Beta-Methylglutaric Anhydride.[9] (Classic method for the saturated analog, adaptable for anhydride isolation).

-

Jones, D. E., et al. (2020). Isomerization of trans-3-methylglutaconic acid.[6] JIMD Reports.[1] (Definitive source for NMR shifts and isomer stability).

-

Su, B., & Ryan, R. O. (2014). Metabolic biology of 3-methylglutaconic acid-uria: A new perspective. Journal of Inherited Metabolic Disease.[10] (Biological context of the pathway).

-

Reformatsky Reaction Protocol. Chemistry of the Reformatsky Reaction. (General mechanism and conditions).

Sources

- 1. Isomerization of trans-3-methylglutaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-3-methylglutaric (HMG) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Inborn errors of metabolism associated with 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Small Molecules as Alternate Substrates for 3‐Methylglutaconylation - PMC [pmc.ncbi.nlm.nih.gov]

Analytical techniques for the detection of 3-Methylpent-2-enedioic acid.

An in-depth guide to the analytical techniques for the detection of 3-Methylpent-2-enedioic acid, a critical biomarker for a class of inherited metabolic disorders. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Executive Summary

3-Methylpent-2-enedioic acid, more commonly known in clinical and biochemical fields as 3-methylglutaconic acid (3-MGA), is a dicarboxylic acid with the molecular formula C₆H₈O₄.[1] It serves as a key intermediate in the mitochondrial catabolism of the amino acid leucine.[2] The clinical significance of 3-MGA is paramount, as its accumulation and subsequent excretion in urine are the defining characteristic of a heterogeneous group of inherited metabolic disorders known as 3-methylglutaconic aciduria (3-MGA-uria).[1][3][4] These disorders, often linked to mitochondrial dysfunction, can lead to severe clinical manifestations, including neurological impairment, cardiomyopathy, and developmental delays.[1][5]

Accurate and reliable quantification of 3-MGA in biological matrices, primarily urine, is therefore essential for the diagnosis, monitoring, and study of these conditions. This guide provides a comprehensive overview and detailed protocols for the two primary analytical methodologies employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, provide step-by-step protocols, and discuss the unique strengths and challenges of each technique.

Analyte Overview: 3-Methylpent-2-enedioic Acid (3-MGA)

Understanding the physicochemical properties of 3-MGA is fundamental to designing effective analytical strategies.

| Property | Value | Source |

| IUPAC Name | (E)-3-methylpent-2-enedioic acid | [2] |

| Synonyms | 3-Methylglutaconic acid (3-MGA), β-Methylglutaconic Acid | [6] |

| Molecular Formula | C₆H₈O₄ | [7] |

| Molecular Weight | 144.13 g/mol | [7][8] |

| Structure | O=C(O)CC(=C/C(=O)O)\C | [9] |

| Key Challenge | Exists as cis and trans isomers. The trans isomer is susceptible to heat-induced isomerization to the cis form, a critical consideration for GC-based methods.[10][11] |

Application Note 1: Gold Standard Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1.1. Principle & Rationale

For decades, GC-MS has been the cornerstone of urinary organic acid profiling and is considered a state-of-the-art technique for diagnosing inborn errors of metabolism.[12][13] Its power lies in the high chromatographic resolution of capillary GC, which can separate hundreds of organic acids in a single run, coupled with the definitive identification capabilities of mass spectrometry.[13]

However, organic acids like 3-MGA are non-volatile and thermally labile. Direct injection into a hot GC inlet would lead to decomposition rather than analysis. The core principle of the GC-MS method is therefore a two-step sample preparation process:

-

Extraction: The polar organic acids are first isolated from the complex aqueous matrix (e.g., urine) into an organic solvent.

-

Derivatization: The carboxyl and hydroxyl groups of the acids are chemically modified to create volatile and thermally stable esters (e.g., trimethylsilyl esters), rendering them suitable for GC analysis.[14]

This derivatization step is non-negotiable for GC-MS analysis of organic acids and is the primary determinant of the workflow's complexity and duration.[13]

1.2. Detailed Experimental Protocol: Urinary 3-MGA

This protocol is designed for the quantitative analysis of 3-MGA in urine samples.

A. Materials & Reagents

-

Urine sample

-

Internal Standard (IS): Isotopically labeled 3-MGA or a non-endogenous organic acid like tropic acid.

-

Hydroxylamine hydrochloride (for oximation of keto-acids)

-

Hydrochloric acid (HCl)

-

Ethyl acetate, analytical grade

-

Sodium sulfate (anhydrous)

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine

B. Sample Preparation Workflow

Step-by-Step Methodology:

-

Normalization: Thaw a frozen urine sample and centrifuge to remove particulates. To account for variations in urine concentration, normalize the sample volume based on creatinine content. A common approach is to use a volume of urine that contains 1 µmole of creatinine.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the normalized urine sample. This is critical for accurate quantification, as it corrects for analyte loss during sample preparation.

-

Oximation (Optional but Recommended): To stabilize keto-acids that may be present, add hydroxylamine hydrochloride and incubate. This forms oxime derivatives.

-

Acidification and Extraction: Acidify the sample to a pH < 2 with HCl. This protonates the carboxylic acid groups, making them less polar and facilitating their extraction from the aqueous phase. Perform a liquid-liquid extraction by adding ethyl acetate, vortexing vigorously, and centrifuging to separate the layers. Carefully collect the upper organic layer. Repeat the extraction twice more, pooling the organic layers.

-

Drying and Evaporation: Pass the pooled organic extract through a column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Derivatization: This is the most critical step. Add the derivatization reagent (e.g., BSTFA + 1% TMCS) and pyridine to the dried residue. Cap the vial tightly and heat at 90°C for 60 minutes to convert the organic acids to their trimethylsilyl (TMS) derivatives.[15]

-

Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.

1.3. GC-MS Instrumentation & Typical Parameters

| Parameter | Typical Setting | Rationale |

| GC System | Agilent, Shimadzu, Thermo Fisher | Standard laboratory equipment. |

| Injector | Split/Splitless, 260°C | Splitless mode for trace analysis; high temperature ensures volatilization. |

| Carrier Gas | Helium, 1 mL/min | Inert gas to carry analytes through the column.[12] |

| Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | A non-polar column provides good separation for a wide range of organic acids. |

| Oven Program | Initial 60°C, ramp to 300°C at 5-10°C/min | A temperature gradient is essential to separate compounds with different boiling points.[12] |

| MS System | Single Quadrupole or Ion Trap | Standard detectors for this application. |

| Ionization | Electron Impact (EI), 70 eV | Standard, high-energy ionization that creates reproducible fragmentation patterns for library matching.[15] |

| Scan Range | 50-550 amu | Covers the mass range of most TMS-derivatized organic acids.[12] |

1.4. Data Analysis & Interpretation

-

Identification: The TMS derivative of 3-MGA is identified by its characteristic retention time and its mass spectrum. The fragmentation pattern under EI is highly reproducible and can be compared to spectral libraries (e.g., NIST) for confirmation.

-

Isomerization: Be aware that injection of a pure trans-3-MGA standard will likely yield two peaks in the chromatogram due to heat-induced isomerization to the cis form in the GC inlet.[10][11] This must be accounted for during quantification, typically by summing the areas of both isomer peaks.

-

Quantification: The concentration of 3-MGA is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-MGA.

Application Note 2: Rapid and Sensitive Analysis by LC-MS/MS

2.1. Principle & Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and often preferred alternative to GC-MS for targeted analysis of organic acids.[13] Its primary advantages are speed and simplicity. Since the analysis occurs in the liquid phase, the laborious and time-consuming derivatization step required for GC-MS is eliminated.[16]

The workflow is often described as "dilute-and-shoot," involving minimal sample preparation.[17] The specificity is achieved through tandem mass spectrometry (MS/MS), typically using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of 3-MGA) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity and reducing matrix interference.[17]

2.2. Detailed Experimental Protocol: Urinary 3-MGA

A. Materials & Reagents

-

Urine sample

-

Internal Standard (IS): Isotopically labeled 3-MGA (e.g., ³C- or ²H-labeled) is highly recommended.[17]

-

Deionized Water

-

Acetonitrile or Methanol, LC-MS grade

-

Formic Acid, LC-MS grade

-

0.2 µm syringe filters

B. Sample Preparation Workflow

Step-by-Step Methodology:

-

Thaw and Centrifuge: Process the urine sample as in the GC-MS protocol to remove particulates.

-

Dilute and Spike: In a clean microcentrifuge tube, combine the urine sample, internal standard solution, and deionized water. A 10-fold dilution is a good starting point to minimize matrix effects.[17]

-

Filter: Filter the diluted sample through a 0.2 µm syringe filter directly into an autosampler vial. This step is crucial to prevent clogging of the LC column and tubing.[18]

-

Analysis: The sample is now ready for direct injection into the LC-MS/MS system. The entire preparation can be completed in under 20 minutes.[19]

2.3. LC-MS/MS Instrumentation & Typical Parameters

| Parameter | Typical Setting | Rationale |

| LC System | Waters Acquity UPLC, Agilent 1290, Shimadzu Nexera | High-pressure systems (UPLC/UHPLC) provide faster and more efficient separations. |

| Column | C18 (e.g., 50mm x 2.1mm, <2µm) or specialized organic acid column | Reversed-phase C18 is common, but specialized columns like the Intrada Organic Acid can offer superior retention and peak shape.[16] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification promotes protonation and improves peak shape in reversed-phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting analytes from the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |

| MS System | Triple Quadrupole (e.g., Sciex, Waters, Agilent) | Essential for quantitative MRM experiments. |

| Ionization | Electrospray Ionization, Negative Mode (ESI-) | Carboxylic acids readily lose a proton to form [M-H]⁻ ions, making ESI- the preferred mode. |

| MRM Transition | Precursor ion: m/z 143.0 [M-H]⁻; Product ions need to be determined empirically. | Highly specific detection of the analyte. |

2.4. Data Analysis & Interpretation

-

Identification: Analyte identity is confirmed by the co-elution of the analyte and its stable isotope-labeled internal standard at a specific retention time, and by the detection of the pre-defined MRM transition.

-

Quantification: As with GC-MS, quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve. The use of a stable isotope-labeled internal standard provides the most accurate results.[17]

Complementary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a primary quantitative tool for routine screening due to lower sensitivity, NMR spectroscopy plays a crucial role in the structural confirmation of 3-MGA.[3] Its key advantage is the ability to differentiate between the cis and trans isomers without the risk of method-induced isomerization that plagues GC-MS.[10] ¹H-NMR studies have been instrumental in determining that the urine of patients with 3-MGA-uria contains a mixture of both isomers, providing insights into the underlying pathophysiology.[10][11]

Method Validation and Troubleshooting

-

Linearity: Calibration curves should be prepared over the expected concentration range and demonstrate a linear response (R² > 0.99).

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Precision (%CV) should typically be <15%.

-

Matrix Effects (LC-MS): Ion suppression or enhancement from co-eluting compounds in the urine matrix can affect quantification. This is best mitigated by using a stable isotope-labeled internal standard and ensuring adequate sample dilution.

-

Poor Peak Shape (LC-MS): Tailing peaks for organic acids can occur. Optimizing the mobile phase pH and considering specialized columns can resolve this issue.[16]

-

Derivatization Inefficiency (GC-MS): Incomplete derivatization leads to poor sensitivity and inaccurate results. Ensure reagents are fresh, samples are completely dry before adding the reagent, and reaction time/temperature are adequate.

Conclusion

The detection of 3-Methylpent-2-enedioic acid is a vital component in the diagnostic workflow for 3-methylglutaconic acidurias. Both GC-MS and LC-MS/MS are powerful and reliable techniques for this purpose.

-

GC-MS remains a robust and well-established method for comprehensive organic acid profiling, though it requires a more involved sample preparation process including mandatory derivatization.[12]

-

LC-MS/MS offers a rapid, highly sensitive, and specific targeted approach that is ideal for high-throughput clinical or research settings, with the significant advantage of a simplified "dilute-and-shoot" sample preparation protocol.[13][17]

The choice of method depends on the specific needs of the laboratory, including sample throughput, the need for comprehensive vs. targeted analysis, and available instrumentation. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately measure this critical biomarker.

References

- MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [URL: https://metbionet.org/wp-content/uploads/2021/04/GC-MS-Organic-Acids-Best-Practice-Guidelines-v1.pdf]

- Kuhara, T. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5809545/]

- Dalluge, J. J. (2007). Profiling of Organic Acids during Fermentation by Ultraperformance Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac070222h]

- BuyersGuideChem. 3-Methyl-2-pentenedioic acid | 5746-90-7. [URL: https://www.buyersguidechem.com/3-Methyl-2-pentenedioic-acid-cas-5746-90-7.html]

- JEOL. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. [URL: https://www.jeol.co.

- Imtakt. Organic Acid Analysis Column for LC-MS. [URL: https://www.imtakt.com/Intrada_Organic_Acid_e.pdf]

- Agilent. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. (2016). [URL: https://www.agilent.

- PubChem. 3-Methylpent-2-enedioic acid | C6H8O4 | CID 99884. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/99884]

- Cheméo. Chemical Properties of 3-Methyl-pent-2-enedioic acid dimethyl ester, Z. [URL: https://www.chemeo.com/cid/77-802-5/3-Methyl-pent-2-enedioic-acid-dimethyl-ester-Z]

- Matern, D. (2015). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Children's Mercy Kansas City Scholarly Works. [URL: https://scholarlywork.childrensmercy.org/cgi/viewcontent.cgi?article=1025&context=articles]

- Thermo Fisher Scientific. irm-LC/MS: δ13C Analysis of Organic Acids in Plants. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-30159-LC-IsoLink-Organic-Acids-Plants-Nantes-France-2010-PN30159-EN.pdf]

- Le, A. N. T. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39023478/]

- Lawson, A. M. (1999). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. ResearchGate. [URL: https://www.researchgate.

- Grokipedia. 3-Methylglutaconic acid. [URL: https://www.grokipedia.com/3-methylglutaconic-acid/]

- Cayman Chemical. 3-Methylglutaconic Acid. [URL: https://www.caymanchem.com/product/16679/3-methylglutaconic-acid]

- Center for Applied Isotope Studies (CAIS) - UGA. Sample Preparation Guidelines. [URL: https://cais.uga.

- Wikipedia. 3-Methylglutaconic acid. [URL: https://en.wikipedia.org/wiki/3-Methylglutaconic_acid]

- PubChem. 3-Methylglutaconic acid | C6H8O4 | CID 1551553. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1551553]

- Supporting Information. [URL: https://www.chem.ucla.edu/~bacher/General/30BL/handouts/NMR/NMR_problems_answers.pdf]

- PubChem. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5282658]

- Pandohee, J., & Jones, O. A. H. Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. Analytical Methods - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay00155a]